2-chloro-2-fluoroethyl methanesulfonate
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Overview
Description
2-chloro-2-fluoroethyl methanesulfonate is a chemical compound with the molecular formula C3H4ClF2O3S. It is known for its use in various scientific experiments and investigations due to its unique chemical properties .
Preparation Methods
The synthesis of 2-chloro-2-fluoroethyl methanesulfonate typically involves the reaction of 2-chloro-2-fluoroethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-2-fluoroethyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Elimination reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-chloro-2-fluoroethanol and methanesulfonic acid.
Scientific Research Applications
2-chloro-2-fluoroethyl methanesulfonate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-chloro-2-fluoroethyl methanesulfonate involves the alkylation of nucleophilic sites in biomolecules. The methanesulfonate group is a good leaving group, which facilitates the formation of a reactive intermediate that can alkylate nucleophiles such as DNA, proteins, and other cellular components . This alkylation can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
2-chloro-2-fluoroethyl methanesulfonate can be compared with other similar compounds such as:
2-chloroethyl methanesulfonate: Lacks the fluorine atom, which can affect its reactivity and biological activity.
2-fluoroethyl methanesulfonate: Lacks the chlorine atom, which can also influence its chemical properties and applications.
Ethyl methanesulfonate: Lacks both the chlorine and fluorine atoms, making it less reactive in certain contexts.
Properties
CAS No. |
2742656-43-3 |
---|---|
Molecular Formula |
C3H6ClFO3S |
Molecular Weight |
176.6 |
Purity |
95 |
Origin of Product |
United States |
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